2-Ethyl-1,3-dinitrobenzene

Distillation separation Process engineering Thermophysical property

Sourcing a specific dinitroethylbenzene isomer with verified density for formulation calculations? The 2,6-isomer provides a quantifiable advantage over the 2,4-isomer in distillation and density. - Density 1.344 g/cm³, exceeding 2,6-DNT by 4.8% for higher detonation velocity scaling. - Boiling point 25.8 °C lower than the 2,4-isomer, enabling isolation from mixed streams via fractional distillation. - Validated reversed-phase HPLC method (Newcrom R1) available for immediate QC acceptance criteria.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 13985-56-3
Cat. No. B084963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-dinitrobenzene
CAS13985-56-3
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3
InChIKeySWASTJCUMFALOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,3-dinitrobenzene: Physicochemical Identity and Industrial Profile


2-Ethyl-1,3-dinitrobenzene (synonym: 2,6-dinitroethylbenzene; molecular formula C₈H₈N₂O₄; exact mass 196.04844 Da) is a disubstituted nitroaromatic compound belonging to the dinitroethylbenzene isomer family. It appears as a yellow crystalline solid with low water solubility and is classified under EINECS 237-777-2 . Industrially, the compound has been documented as a semi-product for the synthesis of dyes and bioactive molecules, and is also cited in the development of explosives and chemical intermediates [1].

Regiochemical identity: 2,6-dinitro substitution pattern for specific synthetic pathways
Documented semi-product for dye and bioactive molecule intermediates
Higher density than methyl homolog may support volumetric energy output in formulations

Why 2-Ethyl-1,3-dinitrobenzene Cannot Be Replaced by Generic Analogs


Dinitroethylbenzenes exist as regiochemical isomers (2,4- and 2,6-substituted) with markedly different physical hazard profiles. The 2,6-isomer (2-ethyl-1,3-dinitrobenzene) exhibits a boiling point approximately 25.8 °C lower and a flash point approximately 19 °C lower than its 2,4-counterpart at atmospheric pressure, and its density exceeds that of the methyl-homologous 2,6-dinitrotoluene by 4.8 % . These quantifiable divergences mean that substituting one isomer or homolog for another will alter distillation behaviour, flammability classification, and formulation density, any of which can disqualify the material for a regulated energetic or dye-intermediate application.

Isomer boiling point divergence

The 2,6-isomer exhibits a substantially lower boiling point than the 2,4-analog, altering distillation parameters and separation protocol outcomes.

Flash point classification shift

A lower flash point may reclassify the material under GHS flammability categories, affecting storage, ventilation, and transport requirements.

Density mismatch with methyl homolog

The ethyl-substituted compound has a higher density than 2,6-dinitrotoluene, impacting formulation density and energetic output in propellant systems.

Quantitative Differentiation from Closest Structural Analogs


Atmospheric-Pressure Boiling Point Comparison

At 760 mmHg, 2-ethyl-1,3-dinitrobenzene exhibits a boiling point of 278.8 °C, which is 25.8 °C lower than the 304.6 °C (predicted ±22.0 °C) reported for the 2,4-dinitroethylbenzene isomer . This substantial gap enables fractional distillation as a viable isomer separation strategy and reduces the thermal load on downstream unit operations.

Boiling point (760 mmHg)
Reported
278.8 °C vs 304.6 ± 22.0 °C
Supports fractional distillation for isomer purification.
Target data from GHS SDS; comparator predicted.
Distillation separation Process engineering Thermophysical property

Flash Point and Fire Hazard Classification

The flash point of 2-ethyl-1,3-dinitrobenzene is 124 °C, compared to 143.4 °C (predicted ±15.1 °C) for 1-ethyl-2,4-dinitrobenzene . The 19.4 °C lower flash point places the 2,6-isomer closer to flammable-liquid regulatory thresholds (e.g., GHS Category 4: > 60 °C and ≤ 93 °C; or Category 3: > 23 °C and ≤ 60 °C), demanding different storage, ventilation, and transport protocols than the 2,4-isomer.

Flash point (closed cup)
Reported
124 °C vs 143.4 ± 15.1 °C
May influence GHS flammability classification and storage protocols.
Comparator predicted; verify with experimental data.
Process safety Flammability Regulatory classification

Bulk Density Advantage over Dinitrotoluene

2-Ethyl-1,3-dinitrobenzene has a measured density of 1.344 g/cm³, which is 4.8 % higher than the 1.283 g/cm³ reported for 2,6-dinitrotoluene, its direct methyl homolog . In energetic-formulation contexts, density is directly proportional to detonation velocity and energy output per unit volume; therefore the ethyl homolog offers a quantifiable performance increment over the methyl analog.

Density vs. dinitrotoluene
Reported
+4.8% vs. 2,6-dinitrotoluene
Higher density may improve volumetric energy output in formulations.
Cross-study comparison; confirm per lot.
Energetic materials Formulation density Propellant ingredients

Partition Coefficient Divergence Between Regioisomers

The experimentally derived LogP of 2-ethyl-1,3-dinitrobenzene (2.31) is 0.30 log units lower than the predicted ACD/LogP of the 2,4-isomer (2.61) [1]. This difference corresponds to an approximately 2-fold lower octanol-water partition coefficient, meaning the 2,6-isomer will partition preferentially into aqueous phases relative to the 2,4-isomer—a factor that directly influences extraction efficiency, environmental fate modelling, and biological partitioning in pharmacological screening cascades.

LogP divergence
Reported
2.31 vs 2.61
Lower lipophilicity alters extraction and environmental partitioning behavior.
Proprietary LogP algorithm; experimental data available on request.
Lipophilicity Bioavailability Extraction behaviour

Reduced-Pressure Distillation Feasibility

Russian patent RU2021254C1 discloses a method for preparing a mixture of 2,4- and 2,6-dinitroethylbenzenes via nitration of 2-nitroethylbenzene, reporting a boiling point of 59–60 °C at a reduced pressure of 3.99 kPa for the mixed isomer product, with yields up to 99.4 % [1]. While the patent addresses the mixture, the boiling point gap between pure isomers (25.8 °C at atmospheric pressure; see Evidence Item 1) indicates that an additional fractionation step can resolve the mixture into the individual 2,6-species, providing a documented industrial route for procurement of the pure compound.

Patent-distillation route
Patent-supported
Mixed isomers distilled at 59–60 °C (3.99 kPa)
Demonstrates scalable nitration-distillation for procurement feasibility.
Patent RU2021254C1; pure-isomer fractionation required.
Isomer separation Nitration chemistry Process patent

Procurement-Relevant Application Scenarios


Energetic Plasticiser and Propellant Formulation

The density of 2-ethyl-1,3-dinitrobenzene (1.344 g/cm³) exceeds that of the commonly used 2,6-dinitrotoluene (1.283 g/cm³) by 4.8 % . In nitrocellulose-based propellant and plastic-bonded explosive systems, density directly scales detonation velocity and volumetric impulse; formulation chemists seeking to increase energy density without altering the binder system can select the ethyl homolog over the methyl analog for a quantifiable performance gain. Molecular dynamics force-field studies on dinitroethylbenzene plasticisers in nitrocellulose binders further support the relevance of this compound class for energetic binder applications [1].

Distillation-Based Purification and Isomer-Specific Synthesis

With a boiling point of 278.8 °C at atmospheric pressure—25.8 °C lower than the 2,4-isomer—2-ethyl-1,3-dinitrobenzene can be isolated from mixed isomer streams by fractional distillation . The Russian patent RU2021254C1 demonstrates that mixed dinitroethylbenzenes are produced in near-quantitative yield (up to 99.4 %) via nitration of 2-nitroethylbenzene and can be distilled at reduced pressure (59–60 °C at 3.99 kPa) [2]. Procurement teams can leverage this established process chemistry to source the pure 2,6-isomer from manufacturers employing nitration-distillation sequences, reducing reliance on single-source custom synthesis.

Dye Intermediate and Bioactive Compound Semi-Product

Patent RU2021254C1 explicitly classifies the mixture of 2,4- and 2,6-dinitroethylbenzenes as a semiproduct for the synthesis of dyes and bioactive compounds [2]. The 2,6-isomer provides a specific substitution pattern where both nitro groups are ortho to the ethyl substituent, enabling regioselective reduction to diamines or further functionalization to heterocyclic scaffolds. Industrial users developing azo dyes, polyurethane intermediates, or pharmaceutical building blocks should specify the 2,6-isomer to ensure the correct ortho,ortho-dinitro architecture in downstream products.

Validated Reverse-Phase HPLC Analysis for Quality Control

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation and analysis of 2-ethyl-1,3-dinitrobenzene [3]. The method is scalable to preparative isolation and is compatible with mass spectrometry detection when phosphoric acid is replaced by formic acid. This established analytical protocol reduces method-development time for QC laboratories, providing a procurement-ready specification test that can be directly incorporated into incoming material acceptance criteria.

Application
Selection Property
Validation Focus
Energetic plasticiser & propellant
Density relative to methyl homolog
Volumetric energy output scaling in binder systems
Isomer-specific synthesis via distillation
Boiling point gap between 2,6- and 2,4-isomers
Fractional distillation feasibility & patent process
Dye & bioactive intermediate
Ortho,ortho-dinitro substitution pattern
Regioselective reduction & downstream reactivity
HPLC quality control analysis
Chromatographic retention under validated method
Method transfer & acceptance criteria for incoming QC
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